Guanfacine, or BS 100-141, is a selective alpha-A2 adrenergic receptor agonist initially indicated for the treatment of hypertension but is now indicated as an extended release tablet for the treatment of ADHD. Guanfacine was first described in the literature in 1974. Guanfacine was granted FDA approval on 27 October 1986.
Guanfacine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of guanfacine is as an Adrenergic alpha2-Agonist.
Guanfacine is a selective alpha-adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD) in adults and children. Guanfacine has not been linked to serum enzyme elevations during treatment or to cases of acute, clinically apparent liver injury.
Guanfacine is a centrally acting adrenergic agonist with non-stimulant and antihypertensive property. Guanfacine selectively stimulates alpha-2 adrenergic receptors in the central nervous system, thereby resulting in inhibition of sympathetic nervous system outflow. Used alone or in combination with other drugs, this agent causes reduction of peripheral and renal vascular resistance, and lowers both systolic and diastolic blood pressure and heart rate.
A centrally acting antihypertensive agent with specificity towards ADRENERGIC ALPHA-2 RECEPTORS.
See also: Guanfacine Hydrochloride (has salt form).
Guanfacine
CAS No.: 29110-47-2
Cat. No.: VC1621639
Molecular Formula: C9H9Cl2N3O
Molecular Weight: 246.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29110-47-2 |
---|---|
Molecular Formula | C9H9Cl2N3O |
Molecular Weight | 246.09 g/mol |
IUPAC Name | N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) |
Standard InChI Key | INJOMKTZOLKMBF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |
Melting Point | 213-216 225 - 227 °C |
Introduction
Chemical Characteristics and Structure
Guanfacine is classified as a phenylacetyl-guanidine derivative with selective alpha-adrenergic receptor binding properties . As a centrally-acting compound, guanfacine exerts its primary effects through interaction with specific receptor subtypes in the central nervous system. Structurally distinct from other similar agents such as clonidine, guanfacine's molecular design contributes to its relatively selective pharmacological profile and therapeutic applications.
The compound demonstrates superior receptor selectivity compared to related medications, particularly in its targeted action on alpha-2A adrenoreceptors . This selective receptor binding profile contributes significantly to guanfacine's therapeutic efficacy and side effect profile across various clinical applications.
Pharmacological Properties
Pharmacodynamics
Guanfacine functions primarily as a selective central alpha-2A adrenergic receptor agonist, demonstrating 15-20 times higher affinity for this receptor subtype compared to alpha-2B or alpha-2C subtypes . This selectivity represents a critical differentiating factor from other similar compounds. The beneficial actions arise primarily from guanfacine's ability to strengthen prefrontal cortical network connections, thereby regulating attention, emotion, and behavior through its activity at postsynaptic alpha-2A receptors .
In hypertension management, guanfacine reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels. This mechanism results in decreased peripheral vascular resistance and reduced heart rate, ultimately lowering blood pressure . The compound's antihypertensive effects are comparable to those of other centrally-acting antihypertensive medications, though with potentially fewer side effects.
For attention deficit hyperactivity disorder (ADHD), guanfacine's therapeutic effects are mediated through its agonism at alpha-2A adrenoreceptors in the prefrontal cortex, the primary brain area implicated in ADHD pathophysiology . Prefrontal dysfunction is believed to underlie symptoms of inattentiveness, impulsivity, and excessive motor activity associated with ADHD. Guanfacine's action enhances prefrontal cortical function, which is critical for executive functions such as planning, decision making, judgment, and response inhibition .
Absorption and Bioavailability
Guanfacine demonstrates approximately 80% oral bioavailability, making it efficiently absorbed following oral administration . The pharmacokinetic profiles differ significantly between immediate-release and extended-release formulations:
-
Immediate-release: A 1mg dose reaches a maximum plasma concentration (Cmax) of 2.5±0.6 ng/mL with a time to maximum concentration (Tmax) of 3.0 hours and an area under the curve (AUC) of 56±15 ng*h/mL .
-
Extended-release: A 1mg dose reaches a Cmax of 1.0±0.3 ng/mL with a Tmax of 6.0 hours and an AUC of 32±9 ng*h/mL .
The extended-release formulation demonstrates more gradual absorption kinetics, contributing to its once-daily dosing profile and potentially improved tolerability.
Age-related pharmacokinetic differences have been observed:
Population | Dose (Extended-Release) | Cmax (ng/mL) | Tmax (hours) |
---|---|---|---|
Adults | 4mg | 3.58±1.39 | 5.5 |
Children | 2mg | 2.6±1.03 | 4.98 |
Adolescents | 2mg | 1.7±0.43 | 4.96 |
This data demonstrates important age-related variations in guanfacine's pharmacokinetic profile, which may inform dosing considerations across different patient populations .
Distribution, Metabolism and Elimination
Guanfacine demonstrates specific clearance parameters that vary based on renal function. In patients with normal renal function, guanfacine exhibits a total body clearance of 360±262 mL/min and a renal clearance of 233±245 mL/min . These values are altered in renal impairment:
Renal Function (GFR) | Total Body Clearance (mL/min) | Renal Clearance (mL/min) |
---|---|---|
Normal | 360±262 | 233±245 |
10-30 mL/min | 308±274 | 34±22 |
<1 mL/min | 257±187 | 18±15 |
This pharmacokinetic profile underscores the need for potential dosage adjustments in patients with compromised renal function .
Therapeutic Applications
Hypertension Management
Guanfacine was initially developed and approved for the treatment of hypertension. As a centrally acting alpha-adrenoceptor agonist, it reduces blood pressure in patients with essential hypertension with efficacy comparable to other agents such as clonidine or methyldopa . The compound's relatively long elimination half-life allows for once-daily dosing, providing a convenience advantage over some alternative treatments.
Clinical evidence supports guanfacine as an effective and well-tolerated alternative to other centrally acting antihypertensive drugs. While historically positioned as a second-line treatment option, guanfacine may serve as initial monotherapy in patients with mild to moderate hypertension, though comparative studies with diuretics, calcium antagonists, and beta-adrenoceptor blocking drugs continue to refine its optimal therapeutic positioning .
Monotherapy for ADHD
Current clinical evidence indicates that guanfacine extended-release (GXR) serves as an effective monotherapy option for adults with ADHD . The compound's effect on prefrontal cortical function addresses the core neurobiological deficits underlying ADHD symptoms. Research supports GXR as an effective treatment for maintenance of ADHD symptom control in children (ages 6-12 years) and adolescents (ages 13-17 years) .
Dosing recommendations for ADHD treatment with extended-release guanfacine are age-dependent:
Adjunctive Therapy with Stimulants
Guanfacine has also demonstrated efficacy as an adjunctive treatment with psychostimulants for ADHD management . Pharmacokinetic studies have examined the combination of guanfacine with stimulant medications:
When co-administered with the stimulant CONCERTA® (methylphenidate), guanfacine maintained bioequivalence with 90% confidence intervals of the geometric least square mean ratio of Cmax and AUC falling within the standard bioequivalence range of 0.80-1.25 . This finding supports the pharmacokinetic compatibility of guanfacine with methylphenidate in combination therapy.
Similar studies have evaluated guanfacine's interaction with other stimulants such as VYVANSE® (lisdexamfetamine), demonstrating the pharmacokinetic feasibility of these combination approaches .
Formulations and Delivery Systems
Extended-Release Technology
Guanfacine is available in extended-release tablet formulations in multiple strengths (1 mg, 2 mg, 3 mg, and 4 mg) . The extended-release technology provides several advantages:
-
Once-daily dosing, enhancing medication adherence
-
More stable plasma concentrations throughout the dosing interval
-
Potentially reduced peak-related adverse effects
-
Maintained therapeutic efficacy comparable to immediate-release formulations
The brand name INTUNIV® represents the extended-release formulation of guanfacine specifically indicated for ADHD treatment .
Immediate-Release Formulation
Immediate-release guanfacine was the original formulation developed primarily for hypertension management . While effective, this formulation demonstrates more rapid absorption and potentially greater peak-related side effects compared to extended-release preparations. The immediate-release formulation reaches peak plasma concentrations more rapidly (Tmax of 3.0 hours) compared to extended-release formulations (Tmax of 6.0 hours) .
Special Populations and Considerations
Pediatric Applications
Guanfacine extended-release has been specifically evaluated and approved for use in pediatric populations with ADHD:
-
Children (ages 6-12 years): Recommended dosing range of 1-4 mg once daily
-
Adolescents (ages 13-17 years): Recommended dosing range of 1-7 mg once daily
Pharmacokinetic studies have demonstrated age-dependent variations in guanfacine's absorption and distribution parameters, informing these population-specific dosing recommendations .
Renal Impairment
Patients with impaired renal function demonstrate altered pharmacokinetic parameters, including reduced renal clearance:
-
Normal renal function: Renal clearance of 233±245 mL/min
-
Moderate impairment (GFR 10-30 mL/min): Renal clearance of 34±22 mL/min
-
Severe impairment (GFR <1 mL/min): Renal clearance of 18±15 mL/min
These alterations may necessitate dose adjustments in patients with significant renal impairment, though total body clearance remains less dramatically affected than renal clearance alone.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume